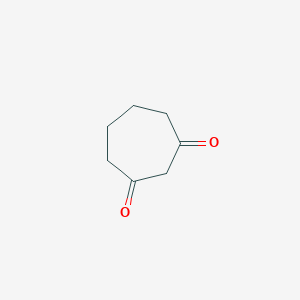

Cycloheptane-1,3-dione

Cat. No. B075613

Key on ui cas rn:

1194-18-9

M. Wt: 126.15 g/mol

InChI Key: DBOVMTXPZWVYAQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06262272B1

Procedure details

Dichlorocyclobutanone 3 (128 g, 0.48 mol) was dissolved in 520 mL of 1:1 isopropanol-water in a 2 L, 3-neck flask with an overhead stirrer. Zinc granules (126 g, 1.9 mol, −30+100 mesh) were added in one portion. After 60 min at room temperature, 130 mL of AcOH plus 260 mL of water were added dropwise via addition funnel (ca. 4 mL are added initially, followed by a 10 min hold to check for exotherms; 20 ml were then added, followed by another 10 min hold; once any exotherm has abated, the remaining acid solution was added dropwise; the entire addition takes 1.5-2 h). After 16 h, the mixture was transferred to a separatory funnel, decanting away from most of the zinc (several small isopropanol rinses were used). The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which are combined and concentrated to provide 51.7 g of product as a dark, orange-brown oil (85% crude mass balance, ca. 85% pure by 1H nmr). This material is suitable for subsequent reactions, or can be purified by distillation, which provided 29.4 g (0.23 mol, 49% yield) of product as a clear, colorless oil (b.p. 65-75° C. at 1.2 mm). It's spectral properties (1H nmr, GC/MS) were identical to samples prepared by the oxymercurafion route of Chandrasekaran (Synthetic Communications 1984, 14, 339-345).

Name

Dichlorocyclobutanone

Quantity

128 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1(Cl)[CH2:5][C:4](=[O:6])[CH2:3]1.CC(O)=O.O.[CH:13]([OH:16])([CH3:15])[CH3:14].O>[Zn]>[C:4]1(=[O:6])[CH2:3][CH2:2][CH2:5][CH2:15][C:13](=[O:16])[CH2:14]1 |f:3.4|

|

Inputs

Step One

|

Name

|

Dichlorocyclobutanone

|

|

Quantity

|

128 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1(CC(C1)=O)Cl

|

|

Name

|

|

|

Quantity

|

520 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O.O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added initially

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by a 10 min

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

20 ml were then added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by another 10 min

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the remaining acid solution was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the entire addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

takes 1.5-2 h

|

|

Duration

|

1.75 (± 0.25) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 16 h

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decanting away from most of the zinc (several small isopropanol rinses were used)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

60 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC(CCCC1)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 51.7 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |